2-(4-Tert-butylphenoxy)butanoyl chloride
Overview
Description
2-(4-Tert-butylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C14H19ClO2 and a molecular weight of 254.76 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-(4-Tert-butylphenoxy)butanoyl chloride is 1S/C14H19ClO2/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-(4-Tert-butylphenoxy)butanoyl chloride has a molecular weight of 254.76 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “2-(4-Tert-butylphenoxy)butanoyl chloride” is a specialty product used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
Parkinson’s Disease Treatment
- Scientific Field : Neurology
- Application Summary : A series of 4-tert-butylphenoxyalkoxyamines, which could potentially include “2-(4-Tert-butylphenoxy)butanoyl chloride”, were designed as potential dual-target ligands for Parkinson’s disease (PD) treatment . These compounds combine monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism, which could have positive effects on dopamine regulation .
- Methods of Application : The compounds were synthesized and investigated for human H3R (hH3R) affinity and human MAO B (hMAO B) inhibitory activity .
properties
IUPAC Name |
2-(4-tert-butylphenoxy)butanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPKCMXXWQNEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675490 | |
Record name | 2-(4-tert-Butylphenoxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)butanoyl chloride | |
CAS RN |
679837-26-4 | |
Record name | 2-(4-tert-Butylphenoxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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